3-(hydroxymethyl)-2,5-dimethylbenzaldehyde semicarbazone
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Description
3-(hydroxymethyl)-2,5-dimethylbenzaldehyde semicarbazone is a useful research compound. Its molecular formula is C11H15N3O2 and its molecular weight is 221.26 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 221.116426730 g/mol and the complexity rating of the compound is 268. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Nonlinear Optical Materials
One study described the synthesis and characterization of a related compound, 2-Hydroxy-3-methoxybenzaldehyde semicarbazone, highlighting its potential as a nonlinear optical material. The research detailed its growth, spectral, and thermal characterization, underscoring its transparency in a specific wavelength range and confirming its nonlinear optical property through the second-harmonic generation test (P. S. Binil et al., 2013).
Metal Complexation
Another area of research involves the complexation of semicarbazone derivatives with various metals. A study on Spectroscopic Elucidation of Some Complexes of Vanillin Semicarbazone revealed its ability to form complexes with metals like Vanadium(II), Manganese(II), and Copper(II). These complexes have potential applications in enhancing the biological activities of vanillin and semicarbazide (Navneet Sinha et al., 2021).
Catalysis
Research on the chemo-selective hydrolysis of the iminic moiety in salicylaldehyde semicarbazone promoted by ruthenium indicated significant catalytic activity. This study highlights the role of structural motifs in promoting specific chemical transformations, offering insights into the development of novel catalytic processes (Marisol Vieites et al., 2005).
Properties
IUPAC Name |
[(E)-[3-(hydroxymethyl)-2,5-dimethylphenyl]methylideneamino]urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O2/c1-7-3-9(5-13-14-11(12)16)8(2)10(4-7)6-15/h3-5,15H,6H2,1-2H3,(H3,12,14,16)/b13-5+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNTRDSDGQFKGJX-WLRTZDKTSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C=NNC(=O)N)C)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C(=C1)/C=N/NC(=O)N)C)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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